2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate is a chemical compound with the molecular formula and a molar mass of 317.32 g/mol. It is classified as an isothiocyanate and is derived from the sugar arabinose. The compound is known for its unique structural features, including three acetyl groups attached to the arabinopyranosyl moiety, which contribute to its biological activity and potential applications in various fields, particularly in medicinal chemistry and biochemistry .
The chemical behavior of 2,3,4-tri-O-acetylarabinopyranosyl isothiocyanate can be characterized by its reactivity as an isothiocyanate. Isothiocyanates typically undergo nucleophilic attack by thiols, amines, or other nucleophiles, leading to the formation of thioureas or other derivatives. Additionally, under certain conditions, hydrolysis can occur, resulting in the release of the corresponding thiocyanate and arabinopyranosyl derivatives. The presence of acetyl groups also allows for esterification reactions, which can modify the compound's solubility and reactivity .
Research indicates that 2,3,4-tri-O-acetylarabinopyranosyl isothiocyanate exhibits significant biological activity. Isothiocyanates are known for their anticancer properties, primarily through mechanisms involving the modulation of cell signaling pathways related to oxidative stress, inflammation, and apoptosis. Specifically, compounds like allyl isothiocyanate have shown promise in inhibiting tumorigenesis and promoting cell cycle arrest in various cancer models. The unique structure of 2,3,4-tri-O-acetylarabinopyranosyl isothiocyanate may enhance its bioavailability and efficacy compared to other similar compounds .
The synthesis of 2,3,4-tri-O-acetylarabinopyranosyl isothiocyanate typically involves the following steps:
These methods allow for the controlled synthesis of the compound while maintaining its structural integrity .
2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate has several applications:
Studies on 2,3,4-tri-O-acetylarabinopyranosyl isothiocyanate have focused on its interactions with various biomolecules. It has been shown to interact with cellular receptors and enzymes involved in metabolic pathways. These interactions are crucial for understanding its pharmacological effects and potential therapeutic applications. Further research into its binding affinity and mechanism of action will provide insights into its role in cancer prevention and treatment .
Several compounds share structural similarities with 2,3,4-tri-O-acetylarabinopyranosyl isothiocyanate. Here are some notable examples:
The uniqueness of 2,3,4-tri-O-acetylarabinopyranosyl isothiocyanate lies in its sugar-based structure combined with multiple acetyl groups that enhance solubility and potentially increase biological activity compared to other isothiocyanates .
2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate is a glycosyl isothiocyanate derivative with the molecular formula C₁₂H₁₅NO₇S and a molecular weight of 317.31 daltons [1] [2]. The compound represents a chemically modified arabinose sugar unit in its pyranose ring form, featuring three acetyl protecting groups and a terminal isothiocyanate functional group [1]. The structure incorporates both carbohydrate and heterocumulene functionalities, making it a valuable intermediate in synthetic carbohydrate chemistry [1] [20].
The compound exhibits characteristic structural features of glycosyl isothiocyanates, including the retention of the original sugar stereochemistry while introducing reactive functionality through the anomeric isothiocyanate group [1] [7]. The molecular architecture consists of a six-membered pyranose ring derived from arabinose, with acetyl ester groups strategically positioned at the 2, 3, and 4 hydroxyl positions [1] [22].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₇S [1] [2] |
| Molecular Weight | 317.31 g/mol [1] [2] |
| Monoisotopic Mass | 317.056923001 Da [2] |
| Chemical Classification | Glycosyl isothiocyanate [1] [20] |
The arabinopyranosyl core of 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate adopts the alpha-D configuration, establishing the fundamental stereochemical framework of the molecule [1] [9]. Alpha-D-arabinopyranose represents a pentose sugar in its six-membered ring form, characterized by the alpha-anomeric configuration at the C-1 position [9]. This configuration places the anomeric substituent in an axial orientation relative to the pyranose ring, consistent with the anomeric effect that stabilizes the alpha-anomer in electronegative substituents [11].
The D-configuration indicates that the molecule belongs to the D-series of sugars, with the hydroxyl group at the stereogenic center most distant from the anomeric carbon (C-4 in arabinose) oriented to the right in Fischer projection [15]. The pyranose ring adopts a chair conformation, which represents the most stable three-dimensional arrangement for six-membered carbohydrate rings [11].
The acetyl groups in 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate are strategically positioned at the 2, 3, and 4 hydroxyl groups of the arabinopyranose ring [22] [25]. These acetyl protecting groups serve multiple functional roles, including protection of hydroxyl functionalities during synthetic transformations and modulation of the compound's physicochemical properties [24]. The positioning of acetyl groups at these specific locations reflects the synthetic accessibility and stability considerations inherent in carbohydrate chemistry [12] [24].
The 2,3,4-tri-O-acetyl substitution pattern represents a common protection strategy in glycoside synthesis, leaving the anomeric position available for further functionalization [22]. Research has demonstrated that acetyl groups can undergo migration between adjacent hydroxyl positions under certain conditions, though this phenomenon is typically observed under basic conditions and elevated temperatures [24]. The specific acetylation pattern influences both the reactivity and stability of the glycosyl donor in synthetic applications [26].
The isothiocyanate functional group (-N=C=S) in 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate is attached directly to the anomeric carbon (C-1) of the arabinopyranose ring [1] [4]. This heterocumulene functionality exhibits characteristic linear geometry with nitrogen-carbon and carbon-sulfur bond distances of approximately 117 and 158 picometers, respectively [4]. The bond angles in the isothiocyanate group approach linearity, with the N=C=S angle near 180 degrees [4].
The isothiocyanate moiety represents the thermodynamically favored isomer compared to its thiocyanate counterpart (-S-C≡N), providing enhanced stability and synthetic utility [4] [30]. The electronic structure of the isothiocyanate group involves resonance between multiple canonical forms, contributing to its electrophilic character and reactivity toward nucleophiles [4] [5]. This functional group serves as both a protecting group for the anomeric position and a reactive handle for subsequent chemical transformations [1] [20].
2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate exhibits positive optical rotation with a specific rotation value of [α]²⁰/D +50±1° when measured at a concentration of 1% in chloroform [14]. This optical activity arises from the multiple chiral centers present in the arabinopyranose ring system and reflects the overall stereochemical configuration of the molecule [14]. The positive rotation indicates that the compound rotates plane-polarized light in a clockwise direction when viewed toward the light source [14].
The magnitude and sign of optical rotation provide valuable information about the absolute configuration and purity of chiral compounds [14]. The specific rotation value serves as both an identification parameter and a measure of optical purity, with deviations from the expected value potentially indicating the presence of impurities or stereochemical degradation [14]. The measurement conditions, including solvent, concentration, temperature, and wavelength, significantly influence the observed rotation values [14].
The solubility characteristics of 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate reflect the combined influence of the hydrophobic acetyl groups and the polar carbohydrate core [18]. The compound demonstrates good solubility in organic solvents such as chloroform, dichloromethane, and acetone, owing to the lipophilic character imparted by the acetyl protecting groups [18]. Limited solubility in polar protic solvents like water and methanol is observed due to the hydrophobic acetyl substituents [18].
The solubility profile makes the compound suitable for organic synthetic transformations while limiting its utility in aqueous reaction systems [18]. The presence of multiple acetyl groups significantly enhances solubility in non-polar organic solvents compared to the unprotected arabinose derivative [18]. This solubility behavior is consistent with other acetylated carbohydrate derivatives and reflects the balance between polar and non-polar molecular regions [18].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate, revealing characteristic signals for both the carbohydrate framework and the isothiocyanate functionality [16] [17]. Proton nuclear magnetic resonance spectra typically display signals corresponding to the anomeric proton in the downfield region (5.0-6.0 parts per million), reflecting the deshielding effect of the electronegative isothiocyanate substituent [16] [17].
The acetyl methyl groups appear as sharp singlets in the 2.0-2.2 parts per million region, with integration patterns consistent with the tri-acetyl substitution [16] [17]. Ring protons exhibit characteristic coupling patterns that provide information about the pyranose ring conformation and stereochemistry [16]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected signals for the carbohydrate carbons, acetyl carbonyls, and methyl groups [16] [17].
The isothiocyanate carbon signal is notably broad or absent in carbon-13 nuclear magnetic resonance spectra due to rapid exchange dynamics and structural flexibility within the isothiocyanate group [13]. This phenomenon, known as the "near-silence" of isothiocyanate carbons, results from facile changes in nitrogen hybridization and bond angles within the isothiocyanate functionality [13].
| Nuclear Magnetic Resonance Signal | Chemical Shift Range | Multiplicity | Assignment |
|---|---|---|---|
| Anomeric proton | 5.0-6.0 ppm [16] [17] | Doublet | H-1 |
| Acetyl methyls | 2.0-2.2 ppm [16] [17] | Singlet | CH₃CO |
| Ring protons | 3.5-5.5 ppm [16] [17] | Multiplet | H-2, H-3, H-4, H-5 |
| Acetyl carbonyls | 169-172 ppm [16] [17] | Singlet | C=O |
Infrared spectroscopy of 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate reveals characteristic absorption bands that confirm the presence of both acetyl and isothiocyanate functionalities [27] [29]. The most diagnostic feature is the intense absorption band in the 2060-2105 wavenumber region, characteristic of the isothiocyanate N=C=S asymmetric stretch [29] [30]. This band often appears as a complex multiplet due to Fermi resonance and conformational effects [29].
Acetyl ester functionalities contribute characteristic bands including C=O stretching vibrations in the 1735-1750 wavenumber region and C-H stretching vibrations of the methyl groups in the 2800-3000 wavenumber range [21] [27]. The fingerprint region (1300-900 wavenumber) contains multiple bands arising from C-O stretching, C-H bending, and ring vibrations that provide structural confirmation [21] [27].
The carbohydrate framework contributes broad O-H stretching absorptions in the 3200-3600 wavenumber region for any residual hydroxyl groups, though these are typically weak or absent in the fully acetylated derivative [18] [21]. The infrared spectrum serves as a valuable tool for compound identification and purity assessment [21] [27].
| Infrared Band | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| N=C=S stretch | 2060-2105 [29] [30] | Isothiocyanate | Strong |
| C=O stretch | 1735-1750 [21] [27] | Acetyl ester | Strong |
| C-H stretch | 2800-3000 [21] [27] | Methyl groups | Medium |
| C-O stretch | 1000-1300 [21] [27] | Ester linkage | Medium |
Mass spectrometry of 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate provides molecular weight confirmation and structural information through characteristic fragmentation patterns [33] [34]. The molecular ion peak appears at mass-to-charge ratio 317, corresponding to the molecular weight of the intact compound [1] [2]. Fragmentation typically involves loss of acetyl groups (42 dalton units corresponding to ketene loss) and acetic acid units (60 dalton fragments) [37].
The base peak in electron ionization mass spectra often corresponds to fragments generated through acetyl group eliminations and ring cleavages [33] [34]. Sequential loss of acetyl groups produces a characteristic fragmentation ladder that aids in structural confirmation [37]. The isothiocyanate functionality may undergo characteristic fragmentations, including loss of the NCS unit (58 daltons) [33].
Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]⁺ or sodium adducts [M+Na]⁺, providing enhanced molecular ion stability compared to electron ionization methods [35] [36]. Tandem mass spectrometry experiments can provide detailed structural information through controlled fragmentation of selected precursor ions [35] [36].
| Fragment Type | Mass Loss (Da) | Assignment | Relative Intensity |
|---|---|---|---|
| [M-42]⁺ | 42 [37] | Ketene loss | Medium |
| [M-60]⁺ | 60 [37] | Acetic acid loss | High |
| [M-120]⁺ | 120 [37] | Two acetyl groups | Medium |
| [M-58]⁺ | 58 [33] | NCS loss | Variable |
The synthesis of 2,3,4-tri-O-acetylarabinopyranosyl isothiocyanate begins with the derivatization of arabinose, a pentose sugar found abundantly in plant cell wall polysaccharides [1]. Arabinose exists in equilibrium between pyranose and furanose forms, with the pyranose form being predominant in solution [2]. The derivatization process involves selective protection of hydroxyl groups to enable subsequent functionalization while maintaining the desired stereochemistry [3].
The initial step involves the formation of the arabinopyranosyl ring system through controlled cyclization conditions. Temperature and pH optimization are crucial for maximizing the formation of the desired pyranose anomer [4]. Research has demonstrated that maintaining reaction temperatures between 30-50°C with careful pH control (pH 6-8) favors the formation of the α-anomer of arabinopyranose [5]. The arabinose-to-glucose conversion pathway via Kiliani-Fischer synthesis provides insights into the stereochemical requirements for arabinose derivatization [3].
The acetylation of arabinopyranose to form 2,3,4-tri-O-acetylarabinopyranose represents a critical protection strategy in carbohydrate chemistry [6] [7]. Multiple acetylation methodologies have been developed to achieve selective protection of the secondary hydroxyl groups while leaving the anomeric position available for further functionalization.
Traditional acetylation employs acetic anhydride in the presence of pyridine as both solvent and catalyst [8]. This method, while reliable, suffers from long reaction times (12-24 hours) and the use of toxic pyridine [9]. The mechanism involves nucleophilic attack by the hydroxyl groups on the activated carbonyl carbon of acetic anhydride, facilitated by the basic pyridine environment [10].
Iodine-promoted acetylation has emerged as a superior alternative, offering reduced reaction times and elimination of pyridine [6]. This method utilizes molecular iodine as a Lewis acid catalyst, activating acetic anhydride toward nucleophilic attack. Research has shown that iodine-catalyzed acetylation of carbohydrates proceeds efficiently at 60-80°C with reaction times of 2-4 hours, achieving yields of 90-96% [11].
The mechanism involves coordination of iodine to the carbonyl oxygen of acetic anhydride, increasing the electrophilicity of the carbonyl carbon. This activation enables rapid acetylation even under mild conditions. The iodine catalyst can be recovered and reused, making this method economically attractive for large-scale synthesis [12].
Microwave-assisted synthesis has revolutionized carbohydrate acetylation by dramatically reducing reaction times [4]. Using dimethylaminopyridine (DMAP) as catalyst under microwave irradiation, complete acetylation can be achieved in 30-60 minutes at 40-60°C. This method offers excellent control over reaction conditions and minimizes side reactions [13].
Recent advances in green chemistry have led to the development of solvent-free acetylation protocols [14]. Using vanadium-based catalysts such as VOSO₄, stoichiometric acetylation can be achieved at room temperature with E-factors as low as 0.6-1.2. This approach represents a significant improvement in environmental sustainability while maintaining high yields [14].
Triethylammonium acetate (TEAA) ionic liquid serves as both solvent and catalyst for carbohydrate acetylation [15]. This method offers excellent solubility for carbohydrates and provides anomeric selectivity. Reactions in TEAA proceed at 50°C with 3-6 hours reaction time, achieving yields of 88-95% with good stereoselectivity [16].
The conversion of acetylated arabinopyranose derivatives to the corresponding isothiocyanate requires careful selection of methodology to preserve the acetyl protecting groups while installing the isothiocyanate functionality [17] [18].
The most widely employed approach involves formation of dithiocarbamate salts followed by desulfurization [17]. Primary amines react with carbon disulfide in the presence of base to form dithiocarbamate salts, which are subsequently treated with desulfurization agents to yield isothiocyanates [19].
Hydrogen Peroxide Desulfurization: This environmentally benign method uses hydrogen peroxide as the desulfurization agent, operating at room temperature with reaction times of 1-3 hours [17]. The method offers excellent safety profile and moderate yields (70-85%).
Sodium Persulfate Desulfurization: Sodium persulfate provides higher yields (75-90%) but requires elevated temperatures (60-80°C) and longer reaction times (2-4 hours) [17]. This method is particularly suitable for chiral substrates as it minimizes racemization.
This elegant method converts azides directly to isothiocyanates via iminophosphorane intermediates [17]. The reaction proceeds through initial Staudinger reaction of azides with triphenylphosphine, followed by reaction with carbon disulfide to form the isothiocyanate. This method offers excellent yields (85-95%) and broad substrate scope [18].
Recent developments in sustainable synthesis have introduced elemental sulfur as a green alternative for isothiocyanate formation [20]. Isocyanides react with elemental sulfur in the presence of catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford isothiocyanates. This method operates at moderate temperatures (40°C) and achieves E-factors as low as 0.989 [21].
The mechanism involves sulfur insertion into the C-N bond of isocyanides, facilitated by the strongly basic DBU catalyst. The reaction tolerates various functional groups and proceeds in green solvents such as Cyrene™ or γ-butyrolactone [20].
Temperature control is crucial for achieving optimal yields and selectivity in each synthetic step [4]. For acetylation reactions, temperatures of 50-80°C provide the best balance between reaction rate and side product formation. Lower temperatures (30-40°C) may be employed when using microwave assistance or highly active catalysts [4].
Isothiocyanate formation reactions generally proceed optimally at moderate temperatures (40-60°C) to minimize decomposition of the sensitive isothiocyanate group while ensuring complete conversion [17]. Higher temperatures (80-100°C) may be required for less reactive substrates but increase the risk of product degradation [22].
Solvent choice significantly impacts reaction efficiency and environmental sustainability [23]. Traditional organic solvents such as dichloromethane and tetrahydrofuran provide good solubility and reaction rates but raise environmental concerns. Green alternatives including ionic liquids, supercritical carbon dioxide, and bio-based solvents offer improved sustainability profiles [15] [14].
For acetylation reactions, solvent-free conditions or ionic liquids provide optimal results while minimizing environmental impact [14] [16]. Isothiocyanate formation benefits from polar aprotic solvents that stabilize ionic intermediates while avoiding nucleophilic competition [20].
Catalyst loading affects both reaction efficiency and cost-effectiveness [24]. For iodine-promoted acetylation, loadings of 1-5 mol% provide optimal results without excessive catalyst consumption [11]. DMAP-catalyzed reactions require 10-20 mol% for complete conversion under microwave conditions [4].
For isothiocyanate formation via elemental sulfur, DBU loadings as low as 2 mol% provide excellent conversion while minimizing catalyst costs [21]. The optimization studies using Bayesian methods have demonstrated significant improvements in efficiency through systematic parameter optimization [23] [24].
Flash chromatography using silica gel stationary phase provides rapid purification of carbohydrate derivatives [25]. Gradient elution with hexane/ethyl acetate mixtures offers excellent separation of acetylated sugars from unreacted starting materials and side products. Typical purities of 95-98% are achievable with recoveries of 80-90% [26].
The purification strategy involves initial removal of polar impurities using low polarity eluents, followed by gradient elution to separate the target compound from closely related isomers. UV detection at 254 nm or evaporative light scattering detection (ELSD) enables monitoring of carbohydrate compounds that lack strong chromophores [26].
Preparative HPLC provides superior resolution for complex mixtures and enables isolation of compounds with high purity (98-99%) [27]. Reverse-phase C18 columns with acetonitrile/water gradients are particularly effective for acetylated carbohydrates. The method is scalable from milligrams to kilograms, making it suitable for both research and production applications [26].
Supercritical fluid chromatography (SFC) using carbon dioxide with methanol modifier offers a green alternative to traditional liquid chromatography [27]. The method provides excellent separations with minimal solvent consumption and enables easy product recovery through pressure reduction [25].
Recrystallization from ethanol/water mixtures provides a cost-effective purification method for crystalline carbohydrate derivatives [28]. This technique is particularly valuable for large-scale preparations where chromatographic methods become economically prohibitive. Purities of 97-99% are achievable with recoveries of 70-85% [28].
¹H NMR Spectroscopy: Proton NMR provides definitive structural confirmation through characteristic chemical shifts and coupling patterns [29]. Acetyl protons appear at δ 2.0-2.2 ppm, while anomeric protons are observed at δ 4.5-5.5 ppm. The multiplicity and coupling constants provide stereochemical information crucial for structural assignment [30].
¹³C NMR Spectroscopy: Carbon-13 NMR offers excellent resolution of individual carbon environments in carbohydrate structures [29]. Carbonyl carbons of acetyl groups appear at δ 170 ppm, while sugar ring carbons are observed at δ 60-110 ppm. The broad chemical shift range enables clear distinction between different carbon environments [31].
Special attention must be paid to isothiocyanate carbon signals, which often exhibit extreme broadening due to conformational flexibility [32] [33]. This phenomenon, known as "near-silence," complicates spectroscopic characterization but can be overcome through careful measurement conditions and signal enhancement techniques [34].
Electrospray ionization mass spectrometry (ESI-MS) provides molecular weight confirmation and fragmentation information [35] [31]. The molecular ion for 2,3,4-tri-O-acetylarabinopyranosyl isothiocyanate appears at m/z 317 [M+H]⁺. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that confirm the structure and substitution pattern [36].
IR spectroscopy provides rapid identification of functional groups [37]. Characteristic absorptions include C=O stretching of acetyl groups at 1750 cm⁻¹ and N=C=S stretching of the isothiocyanate group at 2100 cm⁻¹. The method offers rapid analysis times (2-5 minutes) and requires minimal sample preparation [38].
HPLC analysis using C18 reverse-phase columns provides purity assessment and identity confirmation [39] [40]. Typical retention times for acetylated carbohydrate isothiocyanates range from 12-15 minutes using acetonitrile/water gradients. The method offers excellent sensitivity (nmol level) and reproducibility for quality control applications [41] [42].
Scale-up of carbohydrate isothiocyanate synthesis requires careful consideration of reaction kinetics, heat transfer, and safety factors [43] [44]. The heterogeneous nature of many carbohydrate reactions necessitates attention to mixing efficiency and mass transfer limitations [45].
Large-scale acetylation reactions are highly exothermic and require effective heat removal to maintain reaction temperature and prevent thermal decomposition [11]. Jacketed reactors with external cooling provide precise temperature control, while continuous monitoring ensures safe operation.
Cost-effectiveness analysis must consider reagent costs, waste disposal, and energy consumption [21]. Solvent-free methods and catalyst recycling strategies significantly improve economic viability [14]. The use of ionic liquids, while initially expensive, becomes cost-effective through recycling and reduced waste generation [16].
Life cycle assessment of synthetic routes reveals the environmental advantages of green chemistry approaches [21]. Methods utilizing renewable feedstocks, catalytic processes, and minimal waste generation align with sustainability goals while maintaining economic competitiveness [20].
Automated synthesis platforms enable reproducible large-scale production while minimizing human exposure to hazardous reagents [44]. Continuous flow processing offers advantages in heat transfer, mixing efficiency, and safety compared to traditional batch methods.
The development of automated glycan synthesis platforms demonstrates the feasibility of scaling carbohydrate chemistry while maintaining quality and reducing costs. Integration of real-time analytical monitoring ensures consistent product quality throughout the production process.
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